molecular formula C12H11NO4S2 B7756942 MFCD02051798

MFCD02051798

Cat. No.: B7756942
M. Wt: 297.4 g/mol
InChI Key: JDZVWSRSJLGWJK-UITAMQMPSA-N
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Description

Compounds with MDL identifiers are typically cataloged for research and industrial applications, often involving coordination chemistry, catalysis, or material science . For instance, structurally analogous compounds in the evidence (e.g., CAS 1533-03-5 and CAS 1761-61-1) are characterized by trifluoromethyl or aromatic substituents, suggesting MFCD02051798 may belong to a class of organofluorine or heterocyclic compounds .

Properties

IUPAC Name

2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-6-3-4-8(17-6)5-9-10(14)13(12(18)19-9)7(2)11(15)16/h3-5,7H,1-2H3,(H,15,16)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZVWSRSJLGWJK-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02051798 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired transformations.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Optimized Reaction Conditions: The reaction conditions are optimized for large-scale production, often involving high-throughput screening to identify the best conditions.

    Efficient Purification: Industrial purification methods such as large-scale chromatography or distillation are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02051798 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Organic solvents like dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces oxidized derivatives with increased oxygen content.

    Reduction: Results in reduced compounds with lower oxidation states.

    Substitution: Yields substituted derivatives with new functional groups.

Scientific Research Applications

MFCD02051798 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02051798 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Enzyme Inhibition: Inhibits the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally and functionally similar compounds from the evidence, which share motifs such as trifluoromethyl groups, ketone functionalities, or aromatic systems. These analogs are selected due to their relevance in catalysis, material science, or pharmacological research.

Table 1: Key Properties of MFCD02051798 and Analogs

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Similarity Score* Applications
This compound Not provided Not available Not available Presumed fluorinated Hypothesized catalysis
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1533-03-5 C₁₁H₈F₆O 294.17 Trifluoromethyl, ketone 1.00 Organic synthesis, ligands
2-(4-Nitrophenyl)benzimidazole 1761-61-1 C₁₃H₉N₃O₂ 239.23 Nitro, benzimidazole 0.95 Coordination chemistry
4-(Aminomethyl)benzamide hydrochloride 102562-86-7 C₈H₁₀N₂O·HCl 186.64 Benzamide, amine 0.87 Pharmacological intermediates

*Similarity scores (0.00–1.00) are derived from structural and functional overlap using cheminformatics tools .

Structural Comparisons

  • Trifluoromethyl-Containing Compounds : CAS 1533-03-5 (MFCD00039227) shares a high similarity score (1.00) due to its trifluoromethyl groups and ketone functionality. Such compounds are pivotal in designing ligands for transition-metal catalysis, as fluorinated groups enhance electron-withdrawing effects and thermal stability .
  • Aromatic Heterocycles : CAS 1761-61-1 (MFCD00003330) contains a benzimidazole core, which is structurally distinct but functionally analogous in forming coordination complexes. Its nitro group facilitates redox-active behavior in catalytic cycles .

Physicochemical Properties

Property This compound CAS 1533-03-5 CAS 102562-86-7
Log S (ESOL) Not available -2.47 -1.98
Bioavailability Score 0.55 0.87
TPSA (Ų) 26.3 56.8

CAS 102562-86-7 exhibits superior solubility (13600 mg/mL) compared to fluorinated analogs, highlighting a trade-off between hydrophobicity and bioactivity .

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